molecular formula C10H13N5O B11192282 5-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-1H-imidazole-4-carboxamide

5-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-1H-imidazole-4-carboxamide

Cat. No.: B11192282
M. Wt: 219.24 g/mol
InChI Key: MEJPTADPGQJFLO-UHFFFAOYSA-N
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Description

5-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methyl-1H-imidazole-4-carboxamide is a heterocyclic compound that features both pyrazole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-1H-imidazole-4-carboxamide typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction is carried out under reflux conditions for a few hours, followed by cooling to room temperature and subsequent purification steps.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Secondary amines or morpholine in an appropriate solvent.

    Ring Cleavage: Primary amines under mild conditions.

    Cyclization: Hydrazine hydrate under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazole derivatives.

    Ring Cleavage: Enamino nitriles.

    Cyclization: 4,5-Diaminopyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methyl-1H-imidazole-4-carboxamide is unique due to its dual pyrazole and imidazole rings, which confer distinct chemical reactivity and biological activity. This duality allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-N-methyl-1H-imidazole-5-carboxamide

InChI

InChI=1S/C10H13N5O/c1-6-4-7(2)15(14-6)9-8(10(16)11-3)12-5-13-9/h4-5H,1-3H3,(H,11,16)(H,12,13)

InChI Key

MEJPTADPGQJFLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(NC=N2)C(=O)NC)C

Origin of Product

United States

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